8-(3,4-Dimethoxybenzoyl)quinoline
Description
8-(3,4-Dimethoxybenzoyl)quinoline is a quinoline derivative featuring a 3,4-dimethoxybenzoyl substituent at the 8-position of the quinoline core. Quinoline derivatives are widely studied for their pharmacological and chemical properties, including antimicrobial, anticancer, and DNA-intercalating activities .
Properties
Molecular Formula |
C18H15NO3 |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-quinolin-8-ylmethanone |
InChI |
InChI=1S/C18H15NO3/c1-21-15-9-8-13(11-16(15)22-2)18(20)14-7-3-5-12-6-4-10-19-17(12)14/h3-11H,1-2H3 |
InChI Key |
UUQAXBPIOCLTLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC3=C2N=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3,4-Dimethoxybenzoyl)quinoline typically involves the reaction of 3,4-dimethoxybenzoyl chloride with quinoline in the presence of a base. Common bases used in this reaction include pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of quinoline derivatives, including 8-(3,4-Dimethoxybenzoyl)quinoline, often employs greener and more sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity due to their environmental benefits and efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-(3,4-Dimethoxybenzoyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the quinoline ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoline derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
8-(3,4-Dimethoxybenzoyl)quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including malaria and tuberculosis.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-(3,4-Dimethoxybenzoyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death, making these compounds effective against cancer cells and pathogens .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 7-(4-Methoxybenzoyl)-8-methyl-2H-[1,3]dioxolo[4,5-g]quinoline (CAS: 866051-32-3): This compound shares a methoxy-substituted benzoyl group but differs in substitution position (7 vs. 8) and the presence of a methyl group and dioxolo ring. The 4-methoxy group on the benzoyl moiety provides a single electron-donating group, whereas the 3,4-dimethoxy group in the target compound offers enhanced electron density, which may improve interactions with hydrophobic pockets in biological targets .
- (E)-N′-(3,4-Dimethoxybenzylidene)-2-(8-quinolyloxy)acetohydrazide: This hydrazide derivative incorporates the same 3,4-dimethoxybenzylidene group but lacks the direct benzoyl-quinoline linkage. The hydrazide functional group introduces hydrogen-bonding capacity, altering solubility and target specificity compared to the non-polar benzoyl group in 8-(3,4-Dimethoxybenzoyl)quinoline .
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Properties
Research Findings and Implications
- Anticancer Potential: The dimethoxybenzoyl group in 8-(3,4-Dimethoxybenzoyl)quinoline may enhance DNA binding compared to simpler methoxy derivatives, though its activity is likely weaker than polycyclic benzoquinolines .
- Synthetic Flexibility : The compound’s structure allows for modular modifications, such as introducing fluorinated or alkyl groups, to optimize bioactivity .
- Limitations : Lack of direct pharmacological data for the target compound necessitates further studies to validate mechanisms and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
